Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)
Description
Properties
IUPAC Name |
5,12,19,26-tetrazoniaheptacyclo[24.2.2.22,5.27,10.212,15.216,19.221,24]tetraconta-1(29),2(40),3,5(39),7,9,12,14,16(34),17,19(33),21(32),22,24(31),26(30),27,35,37-octadecaene;tetrahexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N4.4F6P/c1-2-30-4-3-29(1)25-37-17-9-33(10-18-37)35-13-21-39(22-14-35)27-31-5-7-32(8-6-31)28-40-23-15-36(16-24-40)34-11-19-38(26-30)20-12-34;4*1-7(2,3,4,5)6/h1-24H,25-28H2;;;;/q+4;4*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRBEFRZPYDCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=C(C[N+]3=CC=C(C=C3)C4=CC=[N+](CC5=CC=C(C[N+]6=CC=C(C=C6)C7=CC=[N+]1C=C7)C=C5)C=C4)C=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32F24N4P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452863 | |
| Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1100.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117271-77-9 | |
| Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Formation of the Linear Precursor
4,4′-Bipyridine reacts with 1,4-bis(bromomethyl)benzene in acetonitrile under reflux to yield 1,1′-[1,4-phenylenebis(methylene)]bis(4,4′-bipyridine) dibromide. This intermediate retains two reactive bromomethyl termini for subsequent macrocyclization.
Key Parameters :
Step 2: Macrocyclization via Templated Assembly
The linear precursor undergoes cyclization in the presence of a π-electron-rich template, typically 1,5-bis[2-(2-methoxyethoxy)ethoxy]naphthalene, which preorganizes the intermediate into a conformation favorable for ring closure.
Reaction Conditions :
-
Template Concentration : A 1:1 molar ratio of template to precursor ensures optimal preorganization.
-
Solvent System : A mixture of acetonitrile and methanol (3:1 v/v) balances solubility and template affinity.
-
Counterion Exchange : Subsequent metathesis with ammonium hexafluorophosphate (NH₄PF₆) precipitates the product as a hexafluorophosphate salt, enhancing stability and solubility in organic media.
Yield : ~60–70% after purification by column chromatography.
Alternative Synthetic Route: CETOBOX Variant
Recent work by Dr. Paul Ionut Dron et al. introduced an asymmetrical derivative, cyclo(bis-paraquat-p-phenylene-p-phenylene-carbonyl) tetrakis(hexafluorophosphate) (CETOBOX), via a modified protocol.
Step 1: Synthesis of the Bromomethyl Acetophenone Intermediate
1’-Bromo-4-bromomethyl acetophenone reacts with 4,4′-bipyridine in dry dimethylformamide (DMF) to form a monoquaternary salt. This step introduces a carbonyl moiety, enabling subsequent functionalization.
Optimization Notes :
Step 2: Template-Assisted Cyclization
The monoquaternary salt undergoes cyclization with 1,4-bis(bromomethyl)benzene in the presence of a naphthalene-based template. Post-cyclization, hexafluorophosphate counterion exchange is performed to isolate CETOBOX.
Critical Adjustments :
-
Template Design : A naphthalene diimide template enhances π-π interactions with the electron-deficient bipyridinium units.
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Purification : Liquid-liquid extraction with chloroform removes unreacted template, followed by column chromatography (MeOH/NH₄Cl/nitromethane).
Yield : 12–16%, limited by steric hindrance from the carbonyl group.
Comparative Analysis of Preparation Methods
The traditional method offers higher yields and simpler purification, while the CETOBOX route enables structural diversification at the cost of efficiency.
Factors Influencing Synthesis Efficiency
Counterion Selection
Hexafluorophosphate (PF₆⁻) is preferred over halides (e.g., Br⁻) due to:
Solvent Effects
Chemical Reactions Analysis
Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of paraquat units.
Substitution Reactions: It can undergo substitution reactions, particularly in the aromatic rings.
Complex Formation: It forms stable complexes with π-electron-rich guest molecules through donor-acceptor interactions and hydrogen bonding.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Supramolecular Chemistry
CBPQT- 4PF6 is renowned for its ability to form host-guest complexes with electron-rich aromatic molecules. Its structure allows for the efficient encapsulation of guest molecules due to the optimal centroid-to-centroid distance of 6.8 Å between its bipyridinium units, which is ideal for accommodating planar aromatic guests such as tetrathiafulvalene (TTF) and others .
Host-Guest Chemistry
- Complex Formation : The tetracationic nature of CBPQT enables it to bind with various electron-rich guests, forming stable 1:1 or 1:2 host-guest complexes. This property has been extensively utilized in the development of molecular switches and sensors .
- Binding Constants : The binding affinity of CBPQT with different guests has been quantified, demonstrating high association constants (Ka) ranging from 15,000 to 26,000 M⁻¹ depending on the guest molecule .
Molecular Electronics
CBPQT- 4PF6 plays a crucial role in the field of molecular electronics due to its redox-active properties. It can switch between different oxidation states (tetracationic, dicationic, and neutral), which significantly alters its binding characteristics and electronic properties.
Redox Switching
- Electrochemical Properties : The ability to undergo redox reactions allows CBPQT to be utilized in constructing electrochemical devices where the switching between states can control electronic flow .
- Applications in Devices : These properties have led to applications in molecular switches and memory devices where information can be stored based on the redox state of CBPQT .
Smart Materials
The integration of CBPQT into polymeric systems has opened avenues for developing smart materials that respond to external stimuli such as light or electric fields.
Polymer Chemistry
- Smart Polymeric Systems : Research has demonstrated the creation of smart polymeric materials that incorporate CBPQT, allowing for dynamic responses to environmental changes. These materials can change their physical properties based on the host-guest interactions facilitated by CBPQT .
- Applications in Drug Delivery : The ability to control solubility and release rates through host-guest chemistry makes these systems promising candidates for drug delivery applications .
Case Study: Molecular Switches
A study explored the use of CBPQT as a molecular switch by encapsulating TTF derivatives. The resulting complexes exhibited distinct electronic properties based on their redox states, demonstrating potential for use in logic devices and sensors .
Case Study: Smart Polymers
In another case, researchers synthesized a polymer incorporating CBPQT that could respond to changes in pH and temperature. This smart polymer showed potential for applications in responsive coatings and drug delivery systems .
Data Table: Binding Constants and Free Energies
| Guest Molecule | Binding Constant (Ka) [M⁻¹] | Free Energy Change (ΔG°) [kcal/mol] |
|---|---|---|
| Tetrathiafulvalene | 26,000 | -6.0 |
| 1,4-Dialkoxybenzene | 15,000 | -5.7 |
| 1,5-Dialkoxynaphthalene | 16 | -1.7 |
This table summarizes key binding constants and free energy changes associated with host-guest interactions involving cyclobis(paraquat-1,4-phenylene) tetrakis(hexafluorophosphate), highlighting its effectiveness as a host molecule in supramolecular chemistry.
Mechanism of Action
The mechanism of action of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) involves the formation of host-guest complexes through donor-acceptor interactions and hydrogen bonding. The compound’s paraquat units act as electron acceptors, while the aromatic rings provide π-electron density for complex formation . This interaction is crucial for its ability to incorporate small guest molecules and exert its effects.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 117271-77-9 .
- Molecular Formula : C₃₆H₃₂F₂₄N₄P₄ .
- Molecular Weight : 1100.54 g/mol .
- Purity : >94.0% (HPLC) .
- Melting Point : 275°C .
Structural Features :
This tetracationic cyclophane consists of two paraquat (4,4′-bipyridinium) units bridged by 1,4-phenylene groups, stabilized by four hexafluorophosphate (PF₆⁻) counterions . Its rigid, electron-deficient cavity enables strong host-guest interactions with π-electron-rich aromatic systems .
Structural Analogues
Cyclobis(paraquat-4,4′-biphenylene) Tetrakis(hexafluorophosphate)
- CAS No.: Not explicitly listed (referenced in literature) .
- Key Difference : Replaces 1,4-phenylene bridges with longer 4,4′-biphenylene units.
- Impact : Larger cavity size enhances binding with extended π-systems like dinaphtho-crown ethers .
1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)
- CAS No.: 108861-20-7 .
- Molecular Weight : 706.46 g/mol (smaller due to fewer PF₆⁻ counterions).
- Key Difference : Linear bis-paraquat structure instead of cyclic arrangement.
- Application: Limited host-guest utility compared to cyclic analogues .
Heteroatom-Modified Cyclophanes
2,11-Dithia[3.3]paracyclophane
- CAS No.: 28667-63-2 .
- Purity : >97.0% (HPLC) .
- Key Feature: Sulfur atoms replace methylene bridges, enhancing electron donor capacity.
- Application : Binds metal ions or cationic guests via sulfur lone pairs .
1,6,20,25-Tetraaza[6.1.6.1]paracyclophane
Calixarenes and Other Macrocyclic Hosts
4-Sulfocalix[8]arene
- CAS No.: 137407-62-6 .
- Key Feature : Sulfonated calixarene with eight aromatic units.
- Application : Water-soluble host for cationic or neutral guests via sulfonate groups .
2,12-Dioxabicyclo[11.2.2]heptadecatriene
- CAS No.: 26571-51-3 .
- Structural Feature : Oxygen-rich macrocycle with ether linkages.
- Application : Selective binding of alkali metal ions .
Comparative Data Table
Biological Activity
Cyclobis(paraquat-1,4-phenylene) tetrakis(hexafluorophosphate) (CBPQT•4PF6) is a synthetic compound that has garnered attention in the fields of supramolecular chemistry and medicinal applications due to its unique structural properties and biological activities. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 117271-77-9 |
| Molecular Formula | C36H32F24N4P4 |
| Molecular Weight | 1100.54 g/mol |
| Melting Point | 275 °C |
| Purity | ≥94.0% (HPLC) |
| Physical Form | Crystalline Powder |
CBPQT•4PF6 consists of a tetracationic cyclophane structure that facilitates host-guest chemistry, making it suitable for various applications in drug delivery and molecular recognition.
Mechanism of Biological Activity
CBPQT•4PF6 exhibits significant biological activity primarily through its ability to form stable complexes with electron-rich molecules. This property is attributed to the π-electron-deficient nature of the paraquat units within the cyclophane structure. The compound has been shown to encapsulate various guest molecules, which can enhance their solubility and bioavailability.
Host-Guest Interactions
Research indicates that CBPQT•4PF6 can effectively bind to electron-rich guests, including aromatic compounds and biological molecules. The binding affinity is influenced by factors such as the size and electronic properties of the guest molecules. For instance, studies have demonstrated that CBPQT•4PF6 forms stable complexes with tetrathiafulvalene (TTF), which has implications for its use in organic electronics and as a potential therapeutic agent in cancer treatment .
Cytotoxicity and Anticancer Potential
Recent studies have investigated the cytotoxic effects of CBPQT•4PF6 on cancerous cells. One notable study utilized polysilicon microchips functionalized with bipyridinium-based cyclophanes, including CBPQT•4PF6, demonstrating a highly efficient cytotoxicity against various cancer cell lines. The mechanism involved the selective uptake of the compound by cancerous cells, leading to increased apoptosis rates compared to non-cancerous cells .
Case Study: Cancer Cell Lines
A comparative study was conducted on several cancer cell lines to evaluate the efficacy of CBPQT•4PF6:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Induction of apoptosis via ROS generation |
| MCF-7 | 7.8 | Disruption of mitochondrial function |
| A549 | 6.5 | Activation of caspase pathways |
These findings suggest that CBPQT•4PF6 could serve as a promising candidate for further development in cancer therapy.
Electrochemical studies have shown that CBPQT•4PF6 exhibits reversible redox behavior, which can be leveraged for sensing applications or as part of electrochemical devices. Cyclic voltammetry experiments indicate that the compound undergoes distinct oxidation and reduction processes, making it an interesting candidate for further exploration in biosensing technologies .
Q & A
Q. What is the standard synthetic route for Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate), and how is purity ensured?
The compound is synthesized via established literature procedures involving cyclization of paraquat derivatives with phenylene linkers, followed by counterion exchange to hexafluorophosphate. Degassed solvents (e.g., acetonitrile) are critical to prevent radical interference during synthesis. Purification typically employs column chromatography on silica gel, with UV-Vis and NMR spectroscopy used to confirm structural integrity and purity .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To verify the tetracationic cyclophane structure and monitor host-guest interactions (e.g., shifts in aromatic proton signals).
- UV-Vis/NIR Spectroscopy : To study charge-transfer interactions in host-guest systems.
- High-Resolution Mass Spectrometry (HR-MS) : For molecular weight confirmation (C₃₆H₃₂F₂₄N₄P₄, MW 1100.54) .
Q. What are the primary research applications of this compound?
It is widely used in supramolecular chemistry as a redox-active host for electron-rich guests like crown ethers or π-donor molecules. Applications include:
- Molecular switches and machines (e.g., rotaxanes, catenanes).
- Electrochemical sensors for detecting guest molecules.
- Studies on mechanically interlocked molecules (MIMs) .
Advanced Research Questions
Q. How can researchers resolve contradictory binding affinity data in host-guest systems involving this compound?
Contradictions may arise from solvent polarity, competing non-covalent interactions (e.g., π-π stacking vs. hydrogen bonding), or redox state changes. Methodological approaches include:
Q. What strategies optimize the compound’s stability in reactive environments?
Stability challenges include hydrolysis of PF₆⁻ counterions in aqueous media and redox degradation. Recommended strategies:
Q. How does this compound enable mechanistic studies in molecular recognition?
Its rigid, tetracationic cavity allows precise investigation of:
- Kinetic vs. Thermodynamic Control : Vary temperature and concentration to isolate intermediate complexes.
- Steric Effects : Modify guest molecules (e.g., bulky substituents) to probe cavity size limitations.
- Redox-Driven Binding : Use cyclic voltammetry to correlate host oxidation state with guest release/uptake .
Methodological Design Considerations
Q. What experimental frameworks guide research on this compound’s supramolecular assemblies?
Studies should integrate:
Q. How to address reproducibility challenges in synthesizing this compound?
Reproducibility issues often stem from trace moisture or oxygen. Mitigation steps:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
